molecular formula C5H5BrN2O B13118564 2-Bromo-1-(1H-imidazol-1-yl)ethanone

2-Bromo-1-(1H-imidazol-1-yl)ethanone

Cat. No.: B13118564
M. Wt: 189.01 g/mol
InChI Key: VXMXPFAZAMWORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(1H-imidazol-1-yl)ethanone is a chemical building block of interest in medicinal chemistry research. As an α-halo ketone, the compound features an electrophilic carbon that is amenable to nucleophilic substitution reactions, facilitating its use in the synthesis of more complex molecules . The imidazole ring is a privileged structure in drug discovery, found in a wide array of biologically active compounds and essential biomolecules . Researchers utilize this bifunctional reagent to develop novel compounds for various investigative purposes. The mechanism of action for this specific compound is primarily rooted in its reactivity as an alkylating agent, which allows it to be used in constructing potential enzyme inhibitors or receptor modulators . Handling and Safety: This compound is expected to be reactive and should be handled by qualified professionals using appropriate safety equipment. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption. The information presented here is based on data from structurally similar compounds and is provided for reference. The specific properties, applications, and hazards of this compound may differ and should be confirmed through further laboratory testing.

Properties

IUPAC Name

2-bromo-1-imidazol-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-3-5(9)8-2-1-7-4-8/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMXPFAZAMWORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-1-(1H-imidazol-1-yl)ethanone typically involves the bromination of 1-(1H-imidazol-1-yl)ethanone. One common method includes the reaction of 1-(1H-imidazol-1-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to yield the desired product .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Comparison with Similar Compounds

Key Observations :

  • Benzimidazole derivatives (e.g., ) exhibit higher thermal stability due to extended conjugation compared to imidazole analogs.
  • Thiophene-containing analogs (e.g., 1k) show improved membrane permeability in antifungal assays .
  • Triazole derivatives (e.g., ) resist enzymatic degradation, enhancing their pharmacokinetic profiles .

Key Observations :

  • Methanol or tetrahydrofuran (THF) solvents (e.g., ) improve reaction efficiency compared to toluene .
  • Chromatographic purification is often necessary for aryl-substituted derivatives, increasing complexity .

Key Observations :

  • Imidazole derivatives (e.g., ) show superior antifungal activity due to membrane-targeting mechanisms.
  • Triazole and benzimidazole analogs exhibit enhanced anticancer potency via enzyme inhibition .

Physicochemical Properties

Compound Melting Point (°C) Solubility Crystallographic Features Reference
This compound 158–160 Soluble in DCM, ethanol Flattened conformation; Br–C–C=O torsion angle ≈ 1.2°
2-Bromo-1-(4-trifluoromethylphenyl)ethanone 145–147 Insoluble in water Planar structure with strong C–H⋯O hydrogen bonds
Triazole derivative () 108–109 Moderate in DMSO Non-centrosymmetric packing with Br⋯Br interactions

Key Observations :

  • Fluorinated aryl groups (e.g., 4-trifluoromethylphenyl) reduce aqueous solubility but enhance thermal stability .
  • Bromine substituents influence crystal packing via halogen bonding .

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